molecular formula C12H17NO B1284343 [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol CAS No. 91271-60-2

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol

Cat. No.: B1284343
CAS No.: 91271-60-2
M. Wt: 191.27 g/mol
InChI Key: WIPREEQTVNYVRJ-UHFFFAOYSA-N
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Description

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is an organic compound with the molecular formula C12H17NO. It is characterized by a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a hydroxymethyl group.

Biochemical Analysis

Biochemical Properties

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with epoxide hydrolase, an enzyme that catalyzes the final step in the biosynthesis of leukotriene B4, a proinflammatory mediator . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular responses, such as increased or decreased production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with epoxide hydrolase results in the inhibition of this enzyme, thereby affecting the biosynthesis of leukotriene B4 . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its activity and function, influencing the overall cellular response.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential biological activities. The pyrrolidine ring is a common motif in many bioactive molecules, making this compound a valuable compound for drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds containing the pyrrolidine ring have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol is unique due to the presence of both a pyrrolidine ring and a hydroxymethyl groupThe compound’s structure also provides opportunities for the development of new synthetic methodologies and the exploration of its biological activities .

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPREEQTVNYVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586194
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-60-2
Record name 4-(1-Pyrrolidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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